An In-depth Technical Guide to Benzofuran-5-ylmethanamine Hydrochloride: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to Benzofuran-5-ylmethanamine Hydrochloride: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds of significant pharmacological interest.[1][2] Its unique structural and electronic properties have made it a versatile building block in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3] Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This guide focuses on a specific derivative, Benzofuran-5-ylmethanamine hydrochloride, providing a comprehensive overview of its chemical structure, physicochemical properties, and its potential applications in the realm of drug discovery and development.
Chemical Structure and Properties
Benzofuran-5-ylmethanamine hydrochloride is the hydrochloride salt of a primary amine attached to a benzofuran core via a methylene bridge at the 5-position.
Chemical Structure:
Caption: Chemical structure of Benzofuran-5-ylmethanamine hydrochloride.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 37798-08-6 | [6] |
| Molecular Formula | C9H10ClNO | [6] |
| Molecular Weight | 183.60 g/mol | [6] |
| Appearance | White to light yellow crystal powder | [7] |
| Melting Point | 32-34 °C | [7] |
| Boiling Point | 254.3 °C at 760 mmHg | [7] |
| Density | 1.164 g/cm³ | [7] |
| SMILES | C1=CC2=C(C=CO2)C=C1CN.Cl | [7] |
| InChI Key | OFMIMSPBHXZKRI-UHFFFAOYSA-N |
Spectral Data:
While specific spectral data files are not publicly available in the search results, several suppliers of Benzofuran-5-ylmethanamine hydrochloride (CAS 37798-08-6) indicate the availability of NMR, HPLC, and LC-MS data upon request.[8] This is standard practice in the chemical industry to ensure data is provided with specific batches of the compound. For researchers, obtaining this data from the supplier is a critical step for structural confirmation and purity assessment before use in any experimental setting. General spectral features of related benzofuran derivatives often show characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic and heterocyclic protons and carbons.[9]
Synthesis of Benzofuran-5-ylmethanamine Hydrochloride
The synthesis of benzofuran derivatives can be achieved through various established routes.[10][11] A common approach for the synthesis of aminomethyl-substituted benzofurans involves the transformation of a suitable benzofuran precursor. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic workflow for Benzofuran-5-ylmethanamine hydrochloride.
Experimental Protocol (Representative):
This protocol is a generalized representation based on common organic synthesis methodologies for similar compounds. Researchers should consult detailed synthetic procedures from peer-reviewed literature or patents for specific reaction conditions and safety precautions.
Step 1: Reduction of Benzofuran-5-carbonitrile to Benzofuran-5-ylmethanamine
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve Benzofuran-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to yield the crude Benzofuran-5-ylmethanamine.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of Benzofuran-5-ylmethanamine Hydrochloride
-
Dissolution: Dissolve the purified Benzofuran-5-ylmethanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the amine solution with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain Benzofuran-5-ylmethanamine hydrochloride as a solid.
Applications in Drug Discovery and Development
The benzofuran scaffold is a cornerstone in the development of numerous therapeutic agents.[3][12] While specific studies on Benzofuran-5-ylmethanamine hydrochloride are not extensively detailed in the provided search results, its structural similarity to other biologically active benzofurans suggests significant potential in several therapeutic areas.
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzofuran derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[5] The aminomethyl group can serve as a handle for further chemical modification to optimize anticancer efficacy.
-
Antimicrobial Agents: The benzofuran nucleus is a key pharmacophore in the design of novel antibacterial and antifungal agents.[4]
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Central Nervous System (CNS) Activity: Certain benzofuran derivatives have shown activity as CNS stimulants.[1] The aminomethyl functionality is a common feature in many CNS-active compounds.
-
Enzyme Inhibition: Benzofuran-based compounds have been explored as inhibitors of various enzymes, which is a key strategy in modern drug discovery.[2]
The primary amine in Benzofuran-5-ylmethanamine hydrochloride provides a crucial point for chemical elaboration, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the discovery of new drug candidates. For instance, it can be used in the preparation of more complex molecules, such as Dronedarone, an antiarrhythmic drug, which contains a benzofuran core.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Benzofuran-5-ylmethanamine hydrochloride. Based on information for similar compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Benzofuran-5-ylmethanamine hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug discovery. Its benzofuran core imparts a high potential for biological activity, and the aminomethyl group serves as a versatile anchor for synthetic modifications. While further in-depth studies are needed to fully elucidate its specific pharmacological profile, the existing body of knowledge on benzofuran derivatives strongly suggests its utility as a building block for the development of novel therapeutic agents.
References
-
Huzhou Betachem Biological Technology Co., Ltd. 1-Benzofuran-5-ylmethanamine hydrochloride. Available from: [Link]
-
ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available from: [Link]
-
American Elements. amine hydrochloride. Available from: [Link]
-
PubChem. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride. Available from: [Link]
-
IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]
- Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. Available from: [Link]
- Mini Review on Important Biological Properties of Benzofuran Derivatives. Med chem (Los Angeles) 6: 573-576. doi:10.4172/2161-0444.1000399
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023 Sep; 28(17): 6425.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Current Medical and Pharmaceutical Research.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019; 9(49): 28836–28864.
- Benzofuran derivatives: a patent review.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Tetrahedron Letters 56 (2015) 89–94.
- Google Patents. EP0059884A1 - Benzofurane derivatives, their preparation and use.
- An update on benzofuran inhibitors: a patent review.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
-
Benzofuran derivatives: A patent review. ResearchGate. Available from: [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Benzofuran derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. - CAS:37798-08-6 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1881330-95-5|Benzofuran-5-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
